molecular formula C18H19FN4O2 B2616842 N-[3-(3-Fluorophenyl)-2-(2-oxopyrrolidin-1-YL)propyl]pyrazine-2-carboxamide CAS No. 1421459-57-5

N-[3-(3-Fluorophenyl)-2-(2-oxopyrrolidin-1-YL)propyl]pyrazine-2-carboxamide

Cat. No.: B2616842
CAS No.: 1421459-57-5
M. Wt: 342.374
InChI Key: MOGTYWQOGRACQQ-UHFFFAOYSA-N
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Description

N-[3-(3-Fluorophenyl)-2-(2-oxopyrrolidin-1-YL)propyl]pyrazine-2-carboxamide is a synthetic compound with a complex molecular structure It is characterized by the presence of a fluorophenyl group, a pyrrolidinone ring, and a pyrazine carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(3-Fluorophenyl)-2-(2-oxopyrrolidin-1-YL)propyl]pyrazine-2-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3-fluorobenzaldehyde with a suitable amine to form an imine intermediate. This intermediate is then subjected to a cyclization reaction to form the pyrrolidinone ring. The final step involves the coupling of the pyrrolidinone intermediate with pyrazine-2-carboxylic acid under appropriate conditions to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

N-[3-(3-Fluorophenyl)-2-(2-oxopyrrolidin-1-YL)propyl]pyrazine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

N-[3-(3-Fluorophenyl)-2-(2-oxopyrrolidin-1-YL)propyl]pyrazine-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[3-(3-Fluorophenyl)-2-(2-oxopyrrolidin-1-YL)propyl]pyrazine-2-carboxamide involves its interaction with specific molecular targets. The fluorophenyl group and pyrazine moiety are believed to play crucial roles in binding to these targets, which can include enzymes, receptors, or other proteins. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(3-Fluorophenyl)-2-(2-oxopyrrolidin-1-YL)propyl]pyrazine-2-carboxamide is unique due to the combination of its fluorophenyl group, pyrrolidinone ring, and pyrazine carboxamide moiety. This unique structure imparts specific chemical and biological properties that are not found in similar compounds.

Properties

IUPAC Name

N-[3-(3-fluorophenyl)-2-(2-oxopyrrolidin-1-yl)propyl]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN4O2/c19-14-4-1-3-13(9-14)10-15(23-8-2-5-17(23)24)11-22-18(25)16-12-20-6-7-21-16/h1,3-4,6-7,9,12,15H,2,5,8,10-11H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOGTYWQOGRACQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C(CC2=CC(=CC=C2)F)CNC(=O)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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